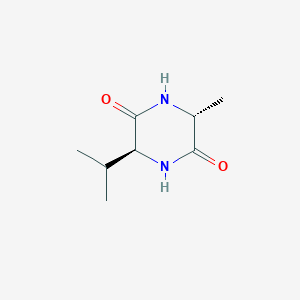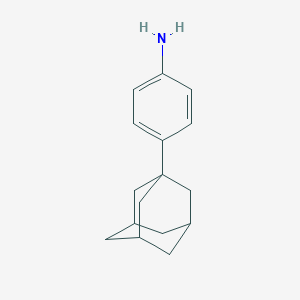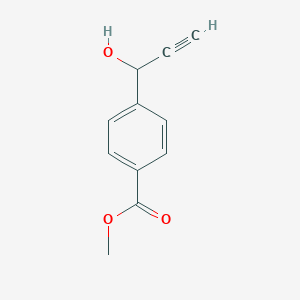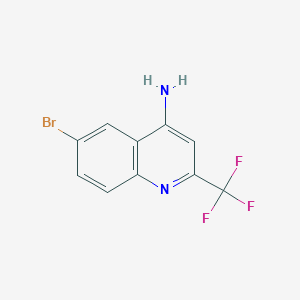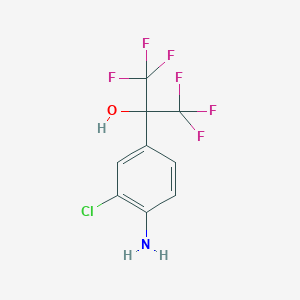
Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)- is a chemical compound with the molecular formula C16H11ClF6NO. It is commonly known as "Bis-Trifluoromethylbenzyl" and is widely used in scientific research. The compound has several applications in the field of organic synthesis and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Bis-Trifluoromethylbenzyl is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Bis-Trifluoromethylbenzyl has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Effets Biochimiques Et Physiologiques
Bis-Trifluoromethylbenzyl has several biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain cancer cells. Bis-Trifluoromethylbenzyl has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Bis-Trifluoromethylbenzyl has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized easily. It has also been shown to have good selectivity and potency against certain targets. However, the compound is not very water-soluble, which can limit its use in certain experiments. Bis-Trifluoromethylbenzyl can also be toxic at high concentrations, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for the research on Bis-Trifluoromethylbenzyl. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of the compound's mechanism of action and its potential targets. Further research is also needed to determine the compound's toxicity and safety profile. Bis-Trifluoromethylbenzyl has shown promise as a potential drug candidate, and further research is needed to explore its therapeutic potential.
Méthodes De Synthèse
Bis-Trifluoromethylbenzyl can be synthesized by several methods. One of the most common methods is the reaction of 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)-benzyl chloride with sodium azide in the presence of copper(I) iodide. The reaction yields Bis-Trifluoromethylbenzyl as a white solid in good yield.
Applications De Recherche Scientifique
Bis-Trifluoromethylbenzyl has several applications in scientific research. It is widely used in the field of organic synthesis to prepare various compounds. The compound can also be used as a reagent in the synthesis of heterocyclic compounds. Bis-Trifluoromethylbenzyl is also used in the field of medicinal chemistry as a building block for the synthesis of drugs. The compound has been used in the synthesis of several drugs, including anti-inflammatory and anti-cancer agents.
Propriétés
Numéro CAS |
1992-30-9 |
|---|---|
Nom du produit |
Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)- |
Formule moléculaire |
C9H6ClF6NO |
Poids moléculaire |
293.59 g/mol |
Nom IUPAC |
2-(4-amino-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6ClF6NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
Clé InChI |
ZOKCVBASGFZTEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)N |
SMILES canonique |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)N |
Synonymes |
2-(4-AMino-3-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



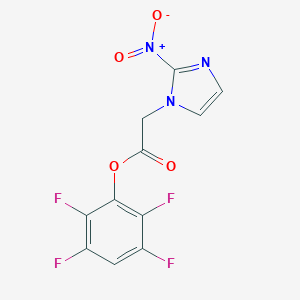
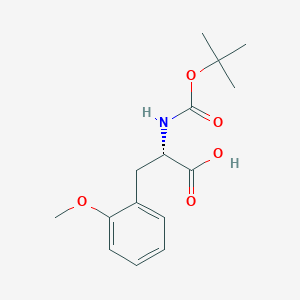
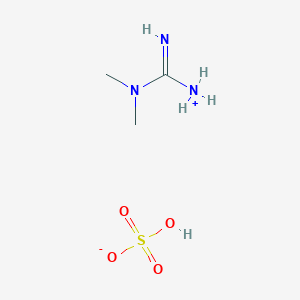
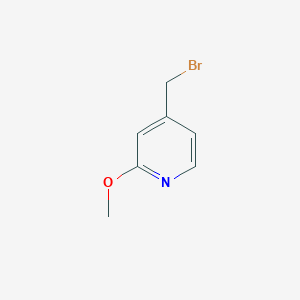
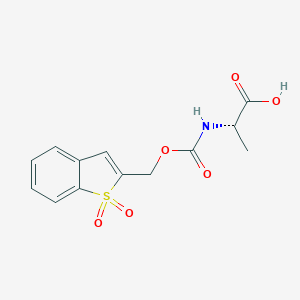
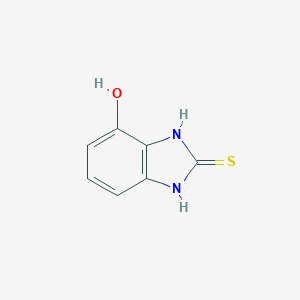
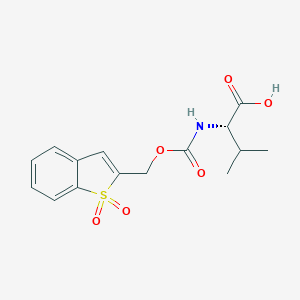
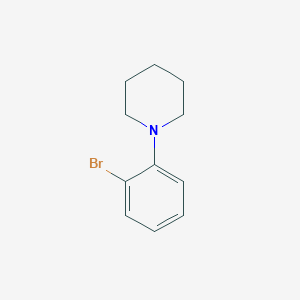
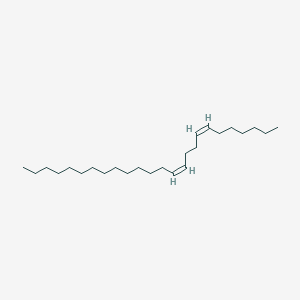
![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)
